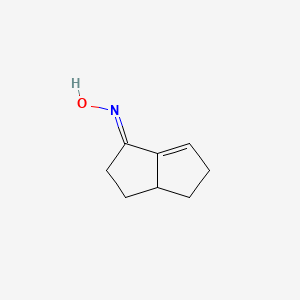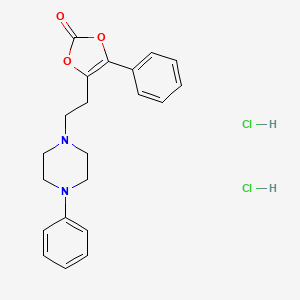
2,3-Diphenylindolizin-4-ium-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylindolizin-4-ium-1-one is a heterocyclic compound characterized by its unique indolizine core structure, substituted with phenyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylindolizin-4-ium-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylacetonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the indolizine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenylindolizin-4-ium-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or alkylated indolizine derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenylindolizin-4-ium-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylindolizin-4-ium-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s planar structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
2,3-Diphenylindole: Similar in structure but lacks the ionic character of the indolizine core.
2,3-Diphenylquinoline: Another heterocyclic compound with a different ring system.
2,3-Diphenylpyridine: Contains a pyridine ring instead of an indolizine ring.
Uniqueness: 2,3-Diphenylindolizin-4-ium-1-one is unique due to its ionic nature and the presence of the indolizine ring system, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Propiedades
Fórmula molecular |
C20H14NO+ |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2,3-diphenylindolizin-4-ium-1-one |
InChI |
InChI=1S/C20H14NO/c22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15/h1-14H/q+1 |
Clave InChI |
XKASVGSERSOBGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


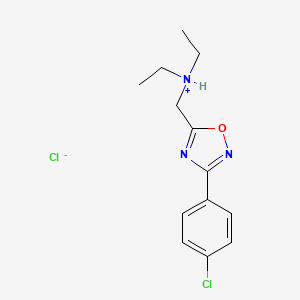

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

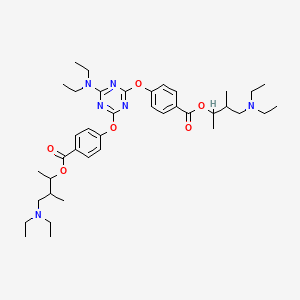
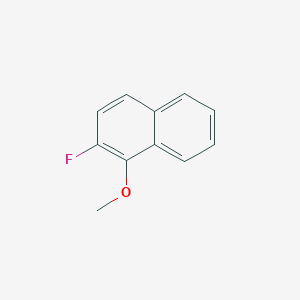
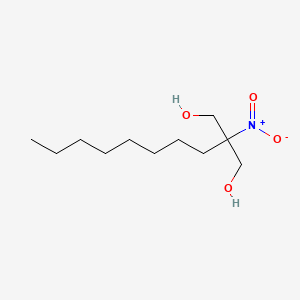
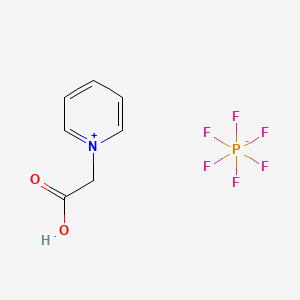
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
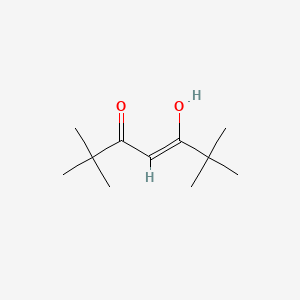
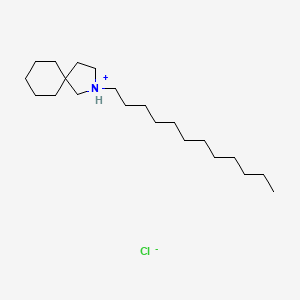
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
